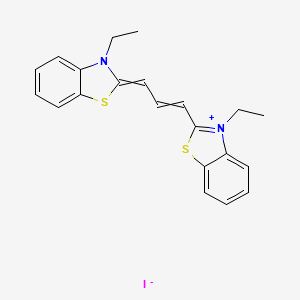

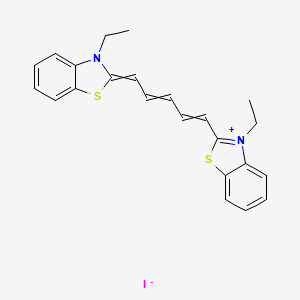

Dithiazanine iodide

Overview

Description

Dithiazanine iodide is a chemical compound that belongs to the group of polymethine dyes . It is used as a veterinary anthelmintic for dogs . It is a highly toxic chemical, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion .

Molecular Structure Analysis

The molecular formula of Dithiazanine iodide is C23H23IN2S2 . The molecular weight is 518.48 g/mol . The structure includes two benzothiazole rings connected by a polymethine bridge .

Chemical Reactions Analysis

Dithiazanine iodide is an amine and organosulfide . Organosulfides are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Reactions with these materials generate heat and in many cases hydrogen gas . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .

Physical And Chemical Properties Analysis

Dithiazanine iodide appears as green, needle-like crystals . It does not react rapidly with air or water . When heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .

Scientific Research Applications

Cancer Research

Dithiazanine Iodide has been used in cancer research, particularly in the study of pancreatic ductal adenocarcinoma (PDAC). It suppresses mitochondrial function to strongly inhibit PDAC growth both in-vitro and in-vivo, producing a marked increase in survival . The compound preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain .

Anthelmintic Treatment

Dithiazanine Iodide is a highly potent anthelmintic, introduced in 1959 for the treatment of strongyloid worms and whipworms . However, its use is severely limited due to its toxicity .

Treatment of Trichuriasis

Dithiazanine Iodide has been used to treat trichuriasis. In a study involving 164 patients, doses of 200 mg thrice daily for five days cured 97% of the patients .

Treatment of Ascariasis

The compound has also been used to treat ascariasis. In a study involving 42 persons, there was a 97% reduction in the egg-count of these patients, and 28 of them showed complete elimination of the infection .

Treatment of Strongyloidiasis

Strongyloidiasis was eliminated in 16 out of a group of 18 patients treated with Dithiazanine Iodide for 5 to 21 days .

Treatment of Enterobiasis

Enterobiasis was treated in 35 boys under conditions showing that 100 mg of Dithiazanine Iodide thrice daily for five days sufficed for cure in all cases .

Treatment of Hookworm Infection

Hookworm infection was found present in 39 of the preceding groups of patients being treated for other helminthiases; the treatment incidentally caused reductions of the hookworm egg counts .

Mechanism of Action

Target of Action

It is believed that this chemical interferes with cells’ absorption of glucose , which is essential to obtain energy through cell respiration .

Mode of Action

It is believed to interfere with the absorption of glucose in cells , disrupting energy production and leading to cell death .

Biochemical Pathways

It has been shown to suppress mitochondrial function , which could lead to a decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .

Result of Action

Dithiazanine Iodide has been shown to strongly inhibit the growth of pancreatic ductal adenocarcinoma in-vitro and in-vivo, producing a marked increase in survival . This is believed to be due to its disruption of mitochondrial processes .

Action Environment

The action of Dithiazanine Iodide can be influenced by environmental factors. For example, it decomposes at 478.4 °F (248.0 °C) . Additionally, when heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .

Safety and Hazards

Dithiazanine iodide is highly toxic by mouth . It is poisonous if swallowed, or if dust is inhaled . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDKWZEUULFPX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-[5-[3-ethyl-2(3H)-benzothiazolylidene]-1,3-pentadienyl]benzothiazolium iodide | |

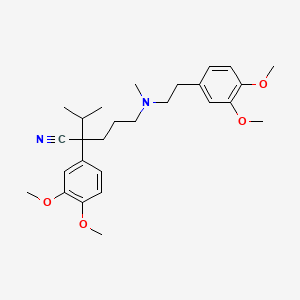

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B7759640.png)

![2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chloride](/img/structure/B7759710.png)